1-Methanesulfonyl-4-methylpiperidine
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Overview
Description
1-Methanesulfonyl-4-methylpiperidine is an organic compound belonging to the piperidine family. Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry. This compound features a piperidine ring substituted with a methanesulfonyl group and a methyl group, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methanesulfonyl-4-methylpiperidine can be synthesized through several routes. One common method involves the reaction of 4-methylpiperidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent production quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Methanesulfonyl-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Methyl-substituted piperidine.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-Methanesulfonyl-4-methylpiperidine has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules for studying biological pathways.
Medicine: It is a precursor in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Methanesulfonyl-4-methylpiperidine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
- 1-Methanesulfonylpiperidine
- 4-Methylpiperidine
- 1-Methylsulfonyl-4-ethylpiperidine
Uniqueness: 1-Methanesulfonyl-4-methylpiperidine is unique due to the presence of both a methanesulfonyl group and a methyl group on the piperidine ring. This dual substitution enhances its reactivity and makes it a versatile intermediate in chemical syntheses .
Properties
IUPAC Name |
4-methyl-1-methylsulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c1-7-3-5-8(6-4-7)11(2,9)10/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHUVXVNXOIZLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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